molecular formula C7H7BFNO4 B13466122 (5-Fluoro-2-methyl-3-nitrophenyl)boronic acid

(5-Fluoro-2-methyl-3-nitrophenyl)boronic acid

Cat. No.: B13466122
M. Wt: 198.95 g/mol
InChI Key: KMSAPQRYTGKJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-methyl-3-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-methyl-3-nitrophenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (5-Fluoro-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

  • (2-Fluoro-5-methylphenyl)boronic acid
  • (3-Nitrophenyl)boronic acid
  • (2-Fluoro-3-pyridineboronic acid)

Comparison: (5-Fluoro-2-methyl-3-nitrophenyl)boronic acid is unique due to the presence of both a fluorine and a nitro group on the aromatic ring, which can influence its reactivity and selectivity in coupling reactions. Compared to similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C7H7BFNO4

Molecular Weight

198.95 g/mol

IUPAC Name

(5-fluoro-2-methyl-3-nitrophenyl)boronic acid

InChI

InChI=1S/C7H7BFNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3,11-12H,1H3

InChI Key

KMSAPQRYTGKJRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)[N+](=O)[O-])F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.